molecular formula C15H14O2S B6402154 5-Methyl-2-(4-methylthiophenyl)benzoic acid, 95% CAS No. 1261976-75-3

5-Methyl-2-(4-methylthiophenyl)benzoic acid, 95%

Cat. No. B6402154
CAS RN: 1261976-75-3
M. Wt: 258.3 g/mol
InChI Key: SKWJBVOMUZGRTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(4-methylthiophenyl)benzoic acid, or 5M2MTB, is a compound with a wide range of applications in scientific research and laboratory experiments. It is a versatile molecule that is used as a starting material for the synthesis of many other compounds, and its mechanism of action, biochemical and physiological effects, and advantages and limitations make it a very useful tool for researchers.

Scientific Research Applications

5M2MTB is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as the antifungal agent fluconazole. It is also used in the synthesis of other compounds with potential therapeutic applications, such as the antidiabetic agent glibenclamide. In addition, 5M2MTB has been used in the synthesis of a variety of other compounds, including dyes, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5M2MTB is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of certain drugs, such as the antidiabetic agent glibenclamide. It is also believed to act as an inhibitor of certain enzymes involved in the metabolism of fatty acids, such as the enzyme acetyl-CoA carboxylase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5M2MTB are not yet fully understood. However, it has been shown to have antifungal activity, as well as potential anti-diabetic activity. In addition, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

5M2MTB has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. In addition, it is non-toxic and non-carcinogenic. However, it is not soluble in water, which limits its use in certain experiments.

Future Directions

Given its wide range of applications in scientific research and laboratory experiments, there are many potential future directions for the use of 5M2MTB. These include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research into the synthesis of other compounds from 5M2MTB could lead to the development of new drugs and other compounds with potential therapeutic applications. Finally, further research into the use of 5M2MTB in other laboratory experiments could lead to the development of new methods and techniques for the synthesis and analysis of compounds.

Synthesis Methods

5M2MTB is synthesized via a multi-step reaction process. The first step involves the reaction of 4-methylthiophenol with 5-chloro-2-methoxybenzoic acid in the presence of a base, such as potassium carbonate. This reaction produces a salt, which is then reacted with a strong acid, such as hydrochloric acid, to yield 5M2MTB in a crystalline form.

properties

IUPAC Name

5-methyl-2-(4-methylsulfanylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-10-3-8-13(14(9-10)15(16)17)11-4-6-12(18-2)7-5-11/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWJBVOMUZGRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)SC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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